Boc-D-2,4,5-trifluorophenylalanine
Description
Significance of Fluorinated Amino Acid Derivatives in Contemporary Chemical Biology
The strategic incorporation of fluorine into amino acids has become a powerful strategy in modern chemical biology and drug discovery. mdpi.comnih.gov This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.govmdpi.com These characteristics can profoundly influence the physicochemical and biological properties of amino acids and the peptides or proteins into which they are incorporated. rsc.org
Key benefits of using fluorinated amino acid derivatives include:
Enhanced Metabolic Stability: The robustness of the C-F bond often leads to increased resistance of peptides to enzymatic degradation, prolonging their circulation time in biological systems. mdpi.com
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity, basicity, and conformational preferences. nih.govfu-berlin.de This allows for the fine-tuning of properties like membrane permeability and binding affinity. nih.gov
Probing Molecular Interactions: The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy, enabling detailed studies of peptide and protein structure, conformation, and interactions without the background noise of other nuclei. nih.govresearchgate.net
Bioorthogonal handles: The unique nature of the fluorine atom allows it to serve as a reporter group in various biological assays. fu-berlin.de
The site-selective introduction of fluorine into amino acids has proven to be a particularly effective approach for modifying their properties. rsc.org This has led to the development of a wide array of fluorinated amino acids that are now indispensable tools in the design of novel therapeutics and biomaterials. nih.govfu-berlin.de
Overview of Boc-D-2,4,5-trifluorophenylalanine as a Specialized Building Block
This compound is a derivative of the amino acid phenylalanine. Its structure is characterized by three key features: the D-configuration of the chiral center, the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, and the substitution of three hydrogen atoms with fluorine atoms at the 2, 4, and 5 positions of the phenyl ring. chemicalbook.comnih.govnih.gov
The Boc protecting group is a common feature in peptide synthesis, facilitating the controlled, stepwise addition of amino acids to a growing peptide chain. chemimpex.comprepchem.comorgsyn.org It is stable under a variety of reaction conditions but can be readily removed when needed.
The D-configuration is significant as most naturally occurring amino acids are in the L-configuration. The incorporation of D-amino acids into peptides can enhance their stability against proteases, which are enzymes that typically recognize and cleave peptide bonds involving L-amino acids.
The 2,4,5-trifluorophenyl moiety is the most defining feature of this compound. The specific placement of three fluorine atoms on the aromatic ring creates a unique electronic and steric profile. This trifluorination pattern significantly impacts the molecule's properties, including its hydrophobicity and its ability to engage in specific non-covalent interactions, which can be crucial for molecular recognition and binding to biological targets. beilstein-journals.org
| Chemical Feature | Significance in Chemical Synthesis |
|---|---|
| Boc Protecting Group | Enables controlled, stepwise peptide synthesis. orgsyn.org |
| D-Amino Acid Configuration | Increases peptide stability against enzymatic degradation. |
| 2,4,5-Trifluorophenyl Group | Modifies electronic properties, hydrophobicity, and binding interactions. beilstein-journals.org |
Current Research Landscape and Emerging Trajectories
The unique properties of this compound have positioned it as a valuable building block in several areas of research, particularly in medicinal chemistry. One notable application is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a target for anti-diabetic drugs. For instance, (R)-2,4,5-trifluorophenylalanine is a key component in the synthesis of Evogliptin (B1263388), a DPP-4 inhibitor. beilstein-journals.org
The research landscape for fluorinated amino acids, including this compound, is continually expanding. Current and emerging research trajectories include:
Development of Novel Peptidomimetics: The incorporation of this and other fluorinated amino acids into peptide sequences allows for the creation of peptidomimetics with enhanced stability and tailored biological activity. nih.gov
Probing Protein-Protein Interactions: The use of fluorinated amino acids as probes in ¹⁹F NMR studies continues to be a powerful technique for elucidating the structural and dynamic details of protein-protein interactions. researchgate.net
Design of Advanced Biomaterials: The self-assembly properties of peptides can be modulated by the inclusion of fluorinated amino acids, opening up possibilities for the creation of novel hydrogels, fibrils, and other bio-inspired materials. researchgate.net
PET Imaging Agents: The development of radiolabeled fluorinated amino acids, such as those containing fluorine-18 (B77423), has shown promise for use as tracers in positron emission tomography (PET) for applications like tumor imaging. nih.govbeilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWHJNNFVISGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies
Chemical Synthesis of Boc-D-2,4,5-trifluorophenylalanine and Related Fluorinated Phenylalanines
The chemical synthesis of enantiomerically pure fluorinated phenylalanines, including the D-enantiomer of 2,4,5-trifluorophenylalanine, often involves sophisticated asymmetric techniques to control the stereochemistry at the α-carbon.
Creating a specific enantiomer (like the D-form) requires precise control during the synthesis. Several asymmetric strategies have been developed to produce enantiopure fluorinated amino acids.
One effective method for synthesizing this compound involves the use of a chiral auxiliary, such as the Schöllkopf reagent. nih.govbeilstein-journals.org This method, established by Ulrich Schöllkopf in 1981, allows for the asymmetric synthesis of various chiral amino acids. wikipedia.org The process begins with the formation of a bis-lactim ether from a dipeptide, typically derived from glycine (B1666218) and a chiral auxiliary like (R)-valine. wikipedia.org
The synthesis of Boc-(R)-2,4,5-trifluorophenylalanine (the D-form) specifically utilizes the Schöllkopf reagent, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.govbeilstein-journals.org This reagent is alkylated with 2,4,5-trifluorobenzyl bromide. The bulky isopropyl group from the valine auxiliary sterically hinders one face of the molecule, directing the alkylation to the opposite face and thereby controlling the stereochemistry. wikipedia.org Subsequent hydrolysis of the resulting intermediate yields the amino acid ester, which is then protected with a Boc group. A final hydrolysis of the ester furnishes the desired Boc-(R)-2,4,5-trifluorophenylalanine. nih.govbeilstein-journals.org This method has also been successfully applied to the synthesis of other fluorinated phenylalanines, such as the 2,5-difluoro- and 3,4,5-trifluoro- derivatives. nih.govbeilstein-journals.org
Table 1: Synthesis of Boc-D-Fluorophenylalanines via Schöllkopf Reagent
| Target Compound | Starting Reagents | Key Steps | Reference |
|---|---|---|---|
| Boc-(R)-2,5-difluorophenylalanine | Schöllkopf reagent, 2,5-difluorobenzyl bromide | Alkylation, Hydrolysis, Boc protection, Ester hydrolysis | nih.govbeilstein-journals.org |
Asymmetric hydrogenation is a powerful technique for establishing chirality. In this approach, a prochiral enamine intermediate is hydrogenated using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. nih.govyoutube.com This method is highly efficient for producing amino acids with high enantiomeric purity. youtube.com
For the synthesis of related fluorinated phenylalanines, such as N-Boc-(R)-2,5-difluorophenylalanine, the process starts with the coupling of 2,5-difluorobenzaldehyde (B1295323) and N-Boc phosphonate (B1237965) glycinate (B8599266). nih.gov This reaction forms an enamino ester intermediate. The crucial step is the asymmetric hydrogenation of this intermediate, which can yield the desired (R)-enantiomer with an enantiomeric excess greater than 99%. nih.gov The final product is obtained after the alkaline hydrolysis of the resulting ester. nih.gov
Another prominent strategy involves the alkylation of chiral metal complexes of glycine Schiff bases. researchgate.net Nickel(II) complexes have proven particularly versatile for the asymmetric synthesis of a wide range of α-amino acids. researchgate.netnih.gov A chiral ligand, often derived from proline, is used to form a square planar Ni(II) complex with a glycine Schiff base. nih.gov This complex is then alkylated with a suitable electrophile, such as a fluorinated benzyl (B1604629) halide.
The synthesis of various enantiomerically enriched (S)-fluorinated phenylalanine derivatives has been achieved by alkylating a Ni(II) complex derived from glycine and a chiral auxiliary with different fluorine-containing benzyl chlorides. nih.govbeilstein-journals.org Subsequent hydrolysis with acid cleaves the complex to afford the desired amino acid. nih.govbeilstein-journals.org Similarly, zinc(II) complexes have been employed in transamination reactions between chiral pyridinophanes and fluorinated phenylpyruvic acids to produce fluorinated phenylalanine derivatives, although often with more modest enantiomeric excesses (33–66% ee). nih.govbeilstein-journals.org
Table 2: Synthesis of Fluorinated Phenylalanines via Metal Complexes
| Metal | Chiral Ligand Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ni(II) | Proline derivative | Glycine Schiff base | (S)-Fluorinated Phenylalanines | <90% | nih.govbeilstein-journals.org |
Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, offer an efficient pathway to diverse chemical structures. For the synthesis of complex fluorinated amino acids, cross-coupling reactions like the Suzuki and Negishi reactions are particularly valuable. nih.gov These palladium-catalyzed reactions allow for the coupling of halogenated precursors to build the desired molecular framework. nih.gov
The Negishi cross-coupling, for instance, has been used to prepare a variety of fluorinated aromatic α-amino acids by reacting an iodo-serine derivative with a fluorinated aromatic zinc reagent. nih.gov This approach takes advantage of readily available halogenated building blocks to construct complex fluorinated structures in excellent yields. nih.gov
Asymmetric Synthesis Approaches for Enantiopure Fluorinated Amino Acids
Biocatalytic and Chemo-enzymatic Routes to Enantiomerically Pure D-Phenylalanine Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiopure amino acids. acs.org These methods utilize enzymes or whole-cell systems, which can operate under mild conditions and often exhibit exceptional stereoselectivity. rsc.orgfrontiersin.orgnih.gov
Engineered D-amino acid dehydrogenases have been developed for the efficient synthesis of D-arylalanines. albany.edu These biocatalysts mediate the reductive amination of the corresponding α-keto acids, achieving excellent enantioselectivity (≥98% ee) and good yields on a preparative scale. albany.edu
Another approach involves the use of phenylalanine ammonia (B1221849) lyases (PALs), which typically catalyze the conversion of cinnamic acids to L-phenylalanines. nih.gov Through protein engineering and by coupling the PAL-catalyzed amination with a chemo-enzymatic deracemization process, this system has been adapted to produce substituted D-phenylalanines with high yield and optical purity from inexpensive cinnamic acid precursors. nih.gov Furthermore, engineered aminotransferases have been coupled with L-amino acid deaminases in whole-cell systems to synthesize various D-phenylalanine derivatives from racemic mixtures or the corresponding L-amino acids. manchester.ac.uk These biocatalytic cascades are suitable for large-scale synthesis and avoid the need for costly cofactor regeneration systems. manchester.ac.uk
Table 3: Biocatalytic Approaches to D-Phenylalanine Derivatives
| Biocatalyst System | Substrate | Process | Key Advantage | Reference |
|---|---|---|---|---|
| Engineered D-Amino Acid Dehydrogenase | α-Keto acids | Reductive amination | High enantioselectivity (≥98% ee) | albany.edu |
| Phenylalanine Ammonia Lyase (PAL) & Chemo-enzymatic Deracemization | Cinnamic acids | Amination & Deracemization | Uses inexpensive starting materials | nih.gov |
Enzyme-Mediated Reductive Amination
Enzyme-mediated reductive amination is a powerful technique for the asymmetric synthesis of amino acids from their corresponding α-keto acids. wikipedia.org This process typically involves an amino acid dehydrogenase (AADH) and a nicotinamide (B372718) cofactor, such as NADH or NADPH. nih.gov For the synthesis of D-amino acids, D-amino acid dehydrogenases (D-AADH) are employed. These enzymes catalyze the direct reductive coupling of a ketone with ammonia, proceeding through an imine intermediate that is subsequently reduced by a biological hydride transfer agent. nih.gov In the context of producing D-2,4,5-trifluorophenylalanine, this would involve the reductive amination of 2-oxo-3-(2,4,5-trifluorophenyl)propanoic acid. The stereospecificity of the enzyme's active site ensures the formation of the desired D-enantiomer. wikipedia.org
Transamination Reactions for Chiral Amino Acid Production
Transamination reactions, catalyzed by aminotransferases (also known as transaminases), are fundamental in the biosynthesis and degradation of amino acids. wikipedia.orgyoutube.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate the transfer of an amino group from a donor molecule (often an amino acid) to a keto acid acceptor. wikipedia.orgnih.gov D-amino acid transaminases (D-AATs) are specifically used for the synthesis of D-amino acids. nih.gov The reaction proceeds in two half-reactions: the amino group from a donor is first transferred to the PLP coenzyme to form pyridoxamine-5'-phosphate (PMP), and then the PMP transfers the amino group to the keto acid substrate. nih.gov While D-AATs from various organisms can react with D-phenylalanine, their activity towards this non-native substrate is often low. nih.govpolimi.it
| Component | Role | Example |
|---|---|---|
| Enzyme | Catalyzes the amino group transfer | D-amino acid transaminase (D-AAT) |
| Coenzyme | Accepts and donates the amino group | Pyridoxal-5'-phosphate (PLP) |
| Amino Donor | Provides the amino group | D-alanine |
| Keto Acid Acceptor | Precursor to the target amino acid | 2-oxo-3-(2,4,5-trifluorophenyl)propanoic acid |
Deracemization Processes for D-Phenylalanine Analogues
Deracemization offers an elegant approach to obtaining a single enantiomer from a racemic mixture with a theoretical yield of 100%. acs.org Chemoenzymatic deracemization processes have been successfully developed for the synthesis of D-phenylalanine derivatives. nih.govnih.gov One such strategy involves the coupling of a stereoselective oxidation and a nonselective reduction. nih.govnih.gov For instance, a phenylalanine ammonia lyase (PAL) can be used in an amination reaction, followed by a deracemization step that employs an L-amino acid deaminase (LAAD) for stereoselective oxidation of the L-enantiomer to the corresponding keto acid, which is then non-selectively reduced back to the racemic amino acid, allowing for dynamic kinetic resolution. nih.govnih.gov
Integration of Biocatalytic Steps in Retrosynthetic Analysis
The modern approach to complex organic synthesis, known as retrosynthetic analysis, benefits greatly from the inclusion of biocatalytic steps. researchgate.netnumberanalytics.com This paradigm shift, termed "biocatalytic retrosynthesis," considers the extensive toolbox of available enzymes at the initial stages of planning a synthetic route. researchgate.net By leveraging the high chemo-, regio-, and stereoselectivity of enzymes, synthetic pathways can be shortened and made more efficient. researchgate.net For a target molecule like this compound, a retrosynthetic approach would identify D-2,4,5-trifluorophenylalanine as a key intermediate, which can be efficiently synthesized via the biocatalytic methods discussed previously, such as enzyme-mediated reductive amination or transamination. researchgate.net
Protein Engineering Strategies for Enhanced Biocatalyst Efficiency and Stereoselectivity
While nature provides a vast array of enzymes, their native properties are not always optimal for industrial applications involving non-natural substrates. nih.gov Protein engineering, through techniques like directed evolution and site-directed mutagenesis, allows for the tailoring of biocatalysts to improve their efficiency, stability, and stereoselectivity towards specific substrates. acs.orgfrontiersin.org For the synthesis of D-phenylalanine derivatives, significant research has focused on engineering D-amino acid transaminases (D-AATs). polimi.it For example, by identifying residues in the enzyme's active site that cause steric hindrance or unfavorable interactions with the substrate, targeted mutations can be introduced to create more space and improve catalytic activity. frontiersin.org Such engineering efforts have led to the development of D-AAT variants with significantly enhanced performance for the synthesis of a wide range of D-phenylalanine derivatives. polimi.it
Protective Group Chemistry in the Synthesis of this compound
The synthesis of peptides and complex molecules containing amino acids necessitates the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl termini.
Role of the Boc Group in Nα-Amino Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino (Nα) function of amino acids in organic synthesis, particularly in peptide synthesis. total-synthesis.comrsc.org Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, while being easily removable under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comchemistrysteps.com This orthogonality to other protecting groups, like Fmoc and Cbz, is a key advantage. total-synthesis.com
The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. total-synthesis.comchemicalbook.comorgsyn.org The bulky nature of the Boc group effectively shields the amino group from participating in undesired reactions during subsequent synthetic steps. Once the desired transformations are complete, the Boc group is cleaved, liberating the free amino group for further reactions, such as peptide bond formation. total-synthesis.com
| Feature | Description |
|---|---|
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)2O |
| Deprotection Condition | Mild acid (e.g., Trifluoroacetic acid - TFA) |
| Stability | Stable to basic conditions and catalytic hydrogenation |
| Key Advantage | Orthogonal to other common protecting groups like Fmoc and Cbz |
Development of Advanced Boc Deprotection Methodologies (e.g., HF-Free Cleavage)
The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the solid support and the removal of all side-chain protecting groups. The classic and most robust reagent for this is anhydrous hydrogen fluoride (B91410) (HF). sigmaaldrich.comsigmaaldrich.com HF is a highly effective, non-oxidizing strong acid that efficiently cleaves most benzyl-based protecting groups via an SN1 mechanism. nih.gov
To minimize deleterious side reactions caused by carbocations generated during cleavage (e.g., alkylation of sensitive residues like Tryptophan or Methionine), a "low-high" HF cleavage procedure was developed. wordpress.comresearchgate.net
Low HF Step: The peptide-resin is first treated with a low concentration of HF in a large volume of dimethyl sulfide (B99878) (DMS). This mixture promotes an SN2 mechanism, which removes more labile protecting groups with reduced risk of side reactions. researchgate.net
High HF Step: Following the low HF step, the DMS is removed, and the peptide-resin is treated with neat ("high") HF to cleave the more resistant protecting groups (like Arg(Tos)) and the peptide-resin linkage. sigmaaldrich.com
Despite its effectiveness, the extreme toxicity and corrosive nature of HF necessitate specialized, expensive equipment and limit the accessibility of Boc-SPPS. nih.govsigmaaldrich.com This has driven the development of advanced, HF-free cleavage methodologies.
HF-Free Cleavage Cocktails: Alternative strong acids have been explored, with trifluoromethanesulfonic acid (TFMSA) and its silyl (B83357) ester derivative, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), being the most common. sigmaaldrich.com These reagents can also promote acidolysis of protecting groups and cleavage from the resin, although they may not be as effective for removing the most robust groups like Arg(Tos). sigmaaldrich.com
More recently, a significant advancement has been the development of a convenient method for the direct synthesis of peptide thioesters using a modified Boc-SPPS strategy that completely avoids HF. researchgate.net This protocol utilizes in situ neutralization protocols combined with a Merrifield hydroxymethyl resin. The final cleavage is performed with a cocktail of TFA and trimethylsilyl bromide (TMSBr). researchgate.net This milder, HF-free approach significantly broadens the scope of Boc-SPPS, making it compatible with sensitive post-translational modifications that would not survive HF treatment. researchgate.net Such methods are advantageous for the synthesis of peptides containing this compound, as they offer a safer and more versatile route to the final product.
The following table provides a comparison of different final cleavage cocktails used in Boc-SPPS.
| Cleavage Method | Primary Acid Reagent | Common Scavengers/Additives | Key Characteristics |
|---|---|---|---|
| Standard "High" HF | Anhydrous Hydrogen Fluoride (HF) | p-cresol, anisole | Highly effective for all standard protecting groups; very toxic and corrosive. sigmaaldrich.com |
| "Low-High" HF | HF / Dimethyl Sulfide (DMS) | p-cresol, p-thiocresol | Two-step procedure to minimize side reactions with sensitive residues. wordpress.com |
| TFMSA Cleavage | Trifluoromethanesulfonic Acid (TFMSA) | TFA, thioanisole | Strong acid alternative to HF; less volatile but still highly corrosive. sigmaaldrich.com |
| TMSOTf Cleavage | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | TFA, thioanisole, m-cresol | Effective for many resins, but may not quantitatively reduce Met(O). sigmaaldrich.com |
| TFA/TMSBr Cleavage | Trifluoroacetic Acid (TFA) / Trimethylsilyl bromide (TMSBr) | Thioanisole, ethanedithiol (EDT) | HF-free method, allows for milder cleavage compatible with sensitive functionalities. researchgate.net |
Stereochemical Control and Investigations of Enantiomeric Purity
Mechanisms of Stereochemical Induction in Asymmetric Synthesis
Achieving high enantioselectivity in the synthesis of Boc-D-2,4,5-trifluorophenylalanine relies on various asymmetric synthesis strategies. These methods guide the reaction to preferentially form the desired D-enantiomer over its L-counterpart.
Key strategies for stereochemical induction include:
Alkylation of Chiral Auxiliaries: This classic approach involves temporarily attaching a chiral auxiliary to a glycine-derived substrate. The auxiliary sterically hinders one face of the molecule, directing an incoming electrophile (in this case, 2,4,5-trifluorobenzyl bromide) to the opposite face. A notable example is the use of Schöllkopf's bis-lactim ether auxiliary. Alkylation of this reagent followed by hydrolysis yields the desired D-amino acid with high enantiomeric purity. beilstein-journals.org Similarly, Ni(II) complexes of glycine (B1666218) Schiff bases can be alkylated to produce enantiomerically enriched fluorinated phenylalanines after hydrolysis. beilstein-journals.org
Asymmetric Hydrogenation: This method often involves the hydrogenation of a prochiral enamine or α,β-unsaturated amino acid precursor using a chiral catalyst. Transition metal complexes with chiral ligands, such as those based on rhodium or ruthenium with chiral phosphines (e.g., Me-BoPhoz), can achieve high conversions and enantiomeric excesses (e.e.). beilstein-journals.org For instance, the asymmetric hydrogenation of an enamino ester intermediate, formed from N-Boc phosphonate (B1237965) glycinate (B8599266) and the corresponding aldehyde, can yield the desired protected D-amino acid with an enantiomeric excess often exceeding 99%. beilstein-journals.org
Organocatalysis: Chiral secondary amine catalysts, such as diarylprolinol silyl (B83357) ethers, can be used to catalyze the asymmetric α-fluorination of aldehydes. nih.gov While this method constructs a C-F bond, related organocatalytic approaches can be adapted for the synthesis of α-amino acids, where the catalyst controls the facial selectivity of the key bond-forming step.
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, are effective in promoting the asymmetric alkylation of glycine Schiff base esters. nih.gov The catalyst forms a chiral ion pair with the enolate, which then reacts with an electrophile, leading to the formation of the D-amino acid with high stereocontrol.
The synthesis of (R)-2,4,5-Trifluorophenylalanine is particularly significant as it serves as a key building block for Retagliptin (B610447), a dipeptidyl peptidase-4 (DPP-4) inhibitor. beilstein-journals.org
Analytical Methodologies for Enantiomeric Excess Determination
Once synthesized, it is crucial to determine the enantiomeric excess (e.e.) of this compound to ensure its purity. A variety of analytical techniques are available for this purpose, most of which rely on differentiating the two enantiomers in a chiral environment. researchgate.net
| Analytical Technique | Principle of Separation/Detection | Common Application Notes |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | This is the most common method. CSPs based on polysaccharides (e.g., cellulose, amylose) or macrocyclic glycopeptides (e.g., teicoplanin) are widely used for separating underivatized amino acid enantiomers. jiangnan.edu.cnsigmaaldrich.com |
| Chiral Gas Chromatography (GC) | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | Requires derivatization to increase volatility. Effective for small-scale analysis. jiangnan.edu.cn |
| UltraPerformance Convergence Chromatography (UPC²) | A form of supercritical fluid chromatography (SFC) that uses compressed CO₂ as the primary mobile phase. | Offers faster and higher-resolution separations compared to HPLC for some applications, such as for phenylalanine methyl esters. waters.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of the two enantiomers will differ. | Allows for direct observation and quantification of enantiomers in solution without separation. researchgate.netresearchgate.net |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra. | Used to confirm the absolute configuration of the chiral molecule. researchgate.net |
| Capillary Electrophoresis (CE) | Separation based on differential mobility of enantiomers in an electric field, typically with a chiral selector added to the buffer. | Offers high efficiency and requires only a small amount of sample. researchgate.net |
Direct analysis of underivatized amino acids is often preferred to avoid extra steps and potential impurities. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs are particularly suitable for this as they possess ionic groups and are compatible with the aqueous mobile phases needed to dissolve polar compounds like amino acids. sigmaaldrich.com
Stereochemical Course Analysis in Biocatalytic Transformations
Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure D-amino acids. nih.gov These enzymatic methods operate under mild conditions and can achieve exceptional stereoselectivity. nih.govd-aminoacids.com
Mechanisms for the biocatalytic synthesis of D-amino acids include:
Stereoinversion from L-Amino Acids: This is a highly efficient "deracemization" process. A common strategy involves a two-step, one-pot cascade. rsc.org
An L-amino acid deaminase (LAAD) or oxidase first converts the readily available L-phenylalanine into its corresponding α-keto acid (phenylpyruvic acid). rsc.orgnih.gov
A D-amino acid dehydrogenase (DAADH) or a D-amino acid transaminase (D-AAT) then stereoselectively reduces or aminates the keto acid intermediate to yield the D-amino acid. rsc.orgacs.org This process often requires a cofactor regeneration system, such as using formate (B1220265) dehydrogenase (FDH), to recycle the NAD(P)H consumed in the reduction step. nih.govnih.gov Using this cascade, D-phenylalanine can be produced from L-phenylalanine with a quantitative yield and an enantiomeric excess greater than 99%. rsc.org
Asymmetric Reductive Amination: D-amino acid dehydrogenases can directly catalyze the conversion of an α-keto acid into the corresponding D-amino acid. nih.govd-aminoacids.com Protein engineering has been used to broaden the substrate scope of these enzymes, making them suitable for producing various D-amino acids, including those with non-natural side chains. acs.org
Kinetic Resolution: In this process, an enzyme selectively acts on one enantiomer in a racemic (D,L) mixture. For example, an N-acyl-D-amino acid amidohydrolase can hydrolyze N-acyl-D-phenylalanine from a racemic mixture, leaving the unreacted N-acyl-L-phenylalanine behind. d-aminoacids.com While effective, the maximum theoretical yield for the desired enantiomer is 50%.
These biocatalytic routes provide a green and efficient pathway to D-amino acids, and engineered enzymes are increasingly capable of accommodating modified substrates like fluorinated phenylalanines. acs.orgdtu.dk
Impact of D-Configuration on Molecular Interactions and Recognition
The incorporation of a D-amino acid like this compound into a peptide sequence has profound effects on its structure and function. This is primarily because biological systems, from proteases to receptors, are inherently chiral and evolved to recognize L-amino acids.
Enhanced Proteolytic Stability: Peptides composed of L-amino acids are readily degraded by proteases. Replacing one or more L-residues with D-residues renders the adjacent peptide bonds resistant to cleavage. lifetein.com This significantly increases the in-vivo half-life of peptide-based drugs. Peptides containing D-amino acids at both the N- and C-termini have shown exceptional resistance to degradation in human serum. lifetein.com
Modulation of Secondary Structure: The D-configuration forces a change in the local peptide backbone torsion angles, which can alter or even reverse the direction of a peptide chain. rsc.org This allows for the creation of novel tertiary structures that cannot be formed from L-amino acids alone. nih.gov For example, retro-inverso peptides, which are made of D-amino acids in the reverse sequence of a parent L-peptide, can mimic the side-chain topography of the original peptide while having a different backbone structure and improved stability. lifetein.com
Altered Molecular Recognition: The specific orientation of the 2,4,5-trifluorophenyl side chain is critical for its interaction with biological targets. The D-configuration presents this side chain in a different spatial vector compared to its L-counterpart. This can lead to:
Modified Binding Affinity: In receptor binding sites lined with aromatic residues, the fluorinated phenyl ring can engage in favorable cation-π or other non-covalent interactions. A study on the glycine receptor using fluorinated phenylalanine analogs demonstrated that the successive addition of fluorine atoms systematically alters the cation-π interaction, thereby changing the agonist's binding affinity (EC₅₀). nih.gov The D-configuration would position this fluorinated ring in a unique orientation within the binding pocket, potentially leading to a different binding mode or affinity compared to the L-enantiomer.
Enantioselective Recognition: Chiral molecules can exhibit strong enantioselective interactions with other chiral entities. For example, D-phenylalanine has been shown to induce disaggregation in supramolecular structures of a chiral perylene (B46583) bisimide derivative, an effect not observed with L-phenylalanine. frontiersin.org This highlights the crucial role of the 3D structure in molecular recognition events.
Conformational Analysis and Stereoelectronic Effects of Trifluorination
Influence of Trifluorination on Amino Acid and Peptide Conformation
The substitution of hydrogen with fluorine, the most electronegative element, creates strong carbon-fluorine (C-F) bonds with substantial dipole moments. The collective effect of three such bonds in Boc-D-2,4,5-trifluorophenylalanine dictates its conformational biases through a combination of steric and electronic effects.
The trifluorinated phenyl group introduces distinct conformational preferences that differ from its non-fluorinated counterpart. The intrinsic conformational tendencies of the polypeptide chain are critical in the process of protein folding. sci-hub.se In fluorinated amino acids, these biases arise from efforts to minimize steric hindrance and optimize electrostatic interactions. For fluorinated prolines, for example, stereoelectronic effects can enhance or hinder self-assembly depending on how the fluorine substitution influences the energetics of the β-turn conformation. nih.gov While specific data for this compound is not extensively published, studies on related fluorinated amino acids show that fluorination can trigger the formation of specific secondary structures, such as β-sheets, by increasing the hydrophobic character and modulating polarity. chemrxiv.org The precise orientation (puckering) of the fluorinated ring and the rotation around the chi (χ) angles are governed by a complex balance of these forces.
The conformational preferences of fluorinated molecules are not governed by sterics alone; powerful stereoelectronic effects are at play. A key factor is hyperconjugation, which involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In the case of fluorinated amino acids, this often manifests as a stabilizing interaction between a C-H or C-C bond and an antibonding C-F orbital (σ→σ), or between a lone pair (n) on an oxygen or nitrogen and a C-F antibonding orbital (n→σ). These interactions have a strong directional preference and can enforce a gauche orientation between the participating bonds, significantly influencing the side-chain and backbone conformation. nih.gov
Furthermore, the individual C-F bond dipoles contribute to a significant local molecular dipole moment. The orientation of these dipoles relative to each other and to other polar bonds in the amino acid, such as the amide bonds of the peptide backbone, results in dipole-dipole interactions that can favor or disfavor certain conformations. reddit.com While fluorine is a weak hydrogen bond acceptor, these electrostatic interactions, including potential C-F···H-N or C-F···H-C hydrogen bonds, collectively guide the conformational landscape. nih.gov Computational analyses of related molecules show that these hyperconjugative and electrostatic interactions are crucial in achieving acyclic conformational control. nih.gov
Modulation of Peptide Bond Conformation by Fluorinated Residues
The incorporation of fluorinated amino acid residues, such as this compound, into a peptide sequence serves as a sophisticated tool for modulating the conformation of the peptide backbone. The unique properties of fluorine—its small van der Waals radius (similar to hydrogen) and its extreme electronegativity—introduce potent stereoelectronic effects that can override the conformational preferences typically dictated by sterics alone. These effects can enforce specific local geometries, influence secondary structure propensity, and stabilize particular rotamers of the peptide bond itself.
The primary mechanisms through which fluorination exerts this conformational control are the gauche effect and the modulation of n→π* interactions.
The Gauche Effect : In a vicinal system (X-C-C-Y), the gauche effect describes the energetic preference for a gauche conformation (dihedral angle of ~60°) when X and Y are electronegative substituents, a deviation from the sterically favored anti conformation (180°). wikipedia.org This phenomenon is attributed to a stabilizing hyperconjugation interaction, where electron density is donated from a C−H σ bonding orbital into an adjacent C−F σ* antibonding orbital. wikipedia.org In the context of a peptide containing a fluorinated phenylalanine residue, this effect can restrict the rotation around the Cα-Cβ bond (the χ₁ torsion angle), thereby pre-organizing the orientation of the bulky side chain and influencing the accessible φ and ψ backbone dihedral angles.
n→π* Interaction : This is a weak, non-covalent interaction involving the delocalization of a lone pair (n) of a donor atom into the antibonding orbital (π) of a nearby carbonyl group. nih.govacs.org Within a peptide backbone, an n→π interaction can occur between the lone pair of a carbonyl oxygen (Oᵢ₋₁) and the π* orbital of the subsequent carbonyl carbon (Cᵢ). harvard.edu The stability gained from this interaction is highly dependent on the distance and angle between the two participating carbonyl groups. The powerful electron-withdrawing nature of the 2,4,5-trifluorophenyl group can inductively influence the electronic character of the adjacent peptide bond. This can enhance the n→π* interaction, which in turn provides additional stability to the trans conformation of the peptide bond, as this geometry allows for the optimal alignment of the interacting orbitals. nih.govacs.org Studies on other fluorinated amino acids, such as 4-fluoroproline, have demonstrated that fluorination can indeed bolster the stability of the trans prolyl peptide bond through such stereoelectronic effects. nih.govmdpi.com
Detailed Research Findings
Direct and extensive experimental studies detailing the precise conformational modulation of the peptide bond by this compound are specialized. However, the impact of its incorporation can be rigorously analyzed using a combination of high-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by X-ray crystallography and computational modeling.
¹⁹F NMR spectroscopy is a particularly powerful, non-invasive tool for this purpose. The chemical shifts of the fluorine atoms on the aromatic ring are exquisitely sensitive to the local electronic environment, which is a direct reflection of the peptide's conformation. Changes in the conformational ensemble of the peptide upon folding, binding, or interaction with other molecules will result in measurable changes in the ¹⁹F chemical shifts.
For a peptide containing a 2,4,5-trifluorophenylalanine residue, one would expect to observe three distinct signals in the ¹⁹F NMR spectrum, one for each fluorine atom (F2, F4, and F5). A change in the peptide's conformational state would likely lead to differential changes in the chemical shifts of these three nuclei, providing detailed insight into the nature of the conformational change.
The table below illustrates hypothetical, yet representative, ¹⁹F NMR data that could be obtained from a peptide containing a this compound residue. The data contrasts a disordered (random coil) state with a structured (folded) state, demonstrating how chemical shift perturbations (Δδ) can report on conformational modulation.
| Fluorine Position | Chemical Shift (δ) in Random Coil (ppm) | Chemical Shift (δ) in Folded State (ppm) | Conformation-Induced Chemical Shift Perturbation (Δδ, ppm) | Interpretation |
|---|---|---|---|---|
| F2 (ortho) | -138.5 | -139.8 | -1.3 | The significant and non-uniform changes in chemical shifts for the three fluorine nuclei indicate a transition to a well-defined conformational state. The upfield shift of F2 and F5 could suggest increased shielding, possibly due to packing against other hydrophobic residues or specific tertiary interactions within the folded structure. The smaller perturbation for F4 suggests its local environment is less altered in the folded state compared to the ortho fluorines. This detailed, position-specific information is crucial for building accurate models of the peptide's structure. |
| F4 (para) | -155.2 | -155.5 | -0.3 | |
| F5 (meta) | -145.0 | -146.1 | -1.1 |
This table is illustrative. Actual chemical shift values are dependent on the specific peptide sequence, solvent, and other experimental conditions.
Applications in Advanced Peptide and Peptidomimetic Design
Strategic Incorporation of Boc-D-2,4,5-trifluorophenylalanine into Peptide Architectures
The deliberate placement of this compound within a peptide sequence is a key strategy for creating molecules with tailored functions. This non-canonical amino acid is not merely a substitute for its natural counterpart, phenylalanine, but a functional component that actively shapes the peptide's final characteristics.
A primary goal in peptide design is to control the three-dimensional shape, or conformation, as this dictates the molecule's interaction with biological targets. Introducing elements that restrict the flexibility of the peptide backbone and side chains can lock the peptide into a bioactive conformation.
The incorporation of this compound contributes to conformational rigidity through several mechanisms:
Steric Hindrance: The fluorine atoms on the phenyl ring are larger than hydrogen atoms, creating steric bulk that can restrict the rotation of the side chain and influence the allowable dihedral angles (φ and ψ) of the peptide backbone. This helps to pre-organize the peptide into a more defined structure.
Electronic Effects: The highly electronegative fluorine atoms alter the electronic distribution of the aromatic ring. This can influence intramolecular and intermolecular interactions, such as dipole-dipole interactions and the potential to form non-canonical hydrogen bonds, further stabilizing a specific conformation. researchgate.net
Hydrophobic Interactions: Fluorinated side chains can participate in unique hydrophobic or "fluorous" interactions, promoting specific packing arrangements within the peptide or in its complex with a target protein, thereby enhancing structural definition. nih.gov
Table 1: Design Principles for Conformational Control
| Principle | Effect of this compound | Outcome |
|---|---|---|
| Steric Constraint | Bulky trifluorinated ring restricts side-chain and backbone rotation. | Increased rigidity and pre-organization of peptide structure. |
| Electronic Tuning | Electron-withdrawing fluorine atoms modify the aromatic ring's properties, influencing local dipole moments. | Stabilization of specific folded states through altered non-covalent interactions. |
| Modulation of Hydrophobicity | Fluorination increases hydrophobicity, potentially driving specific folding patterns. nih.gov | Enhanced packing and stabilization of the peptide core. |
Peptides often face limitations as therapeutic agents due to their rapid degradation by proteases in the body. The strategic use of this compound can significantly overcome this challenge and enhance biological activity.
The enhancement is typically achieved through two primary mechanisms:
Proteolytic Resistance: Natural proteases are stereospecific and primarily recognize L-amino acids. The incorporation of a D-amino acid, such as D-2,4,5-trifluorophenylalanine, disrupts the peptide backbone in a way that makes it a poor substrate for these enzymes, thereby increasing the peptide's half-life in a biological environment. nih.gov
Blocking Metabolic Oxidation: The phenyl ring of phenylalanine is a common site for metabolic oxidation by cytochrome P450 enzymes. The substitution of hydrogen atoms with stable fluorine atoms at the 2, 4, and 5 positions effectively blocks these sites of metabolism, further enhancing the molecule's stability. researchgate.net
A prominent example of this application is the use of the core structure, (R)-2,4,5-trifluorophenylalanine, in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes. mdpi.com These drugs, known as "gliptins," rely on this fluorinated moiety for their efficacy and favorable pharmacokinetic profiles. ijopjournal.comnih.govmdpi.com
Table 2: Application in DPP-4 Inhibitors
| Drug | Status | Role of (R)-2,4,5-Trifluorophenylalanine Moiety |
|---|---|---|
| Evogliptin (B1263388) | Approved in South Korea | Forms a key part of the peptidomimetic structure, contributing to potent DPP-4 inhibition and metabolic stability. mdpi.comresearchgate.net |
| Retagliptin (B610447) | In clinical trials | Serves as a crucial building block for the synthesis of the inhibitor. mdpi.commdpi.com |
Influence on Peptide Secondary Structure and Folding Dynamics
The secondary structure of a peptide—such as α-helices and β-sheets—is critical for its function. The introduction of a residue like this compound can profoundly influence the adoption and stability of these structures.
The properties of the trifluorophenylalanine side chain can favor certain secondary structures over others. While the bulky nature of the side chain might disfavor its inclusion within tightly packed α-helices in some contexts, its hydrophobic character can be a strong promoter of β-sheet formation. In β-sheets, alternating side chains point to opposite faces of the sheet, an arrangement that can readily accommodate bulky residues.
Research on fluorinated amino acids has shown that their impact is highly context-dependent. mdpi.com For example, the aligned dipole moments of fluorinated side chains have been postulated to contribute to helical stability in some peptide models. mdpi.com Conversely, in proteins that fold into a β-barrel structure, which consists of multiple β-strands, the incorporation of fluorinated phenylalanine residues can be well-tolerated and can be used to probe the stability of such folds. mdpi.com The specific 2,4,5-substitution pattern dictates a unique electronic surface that will influence interactions with neighboring residues to guide the folding process.
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the slow isomerization between these two states can be a rate-limiting step in protein folding and a critical switching mechanism in biological signaling. nih.gov The electronic nature of the residue preceding proline can influence the energy barrier of this isomerization.
Incorporating an amino acid with a strongly electron-withdrawing side chain, such as 2,4,5-trifluorophenylalanine, adjacent to a proline is expected to modulate the electronic character of the peptide bond. Studies on fluorinated prolines have demonstrated that the inductive effect of fluorine can accelerate the rate of cis-trans isomerization by diminishing the double-bond character of the amide bond. researchgate.net While direct studies on 2,4,5-trifluorophenylalanine in this context are specific, the principle suggests that its placement next to proline could be a strategic tool for fine-tuning the dynamics of prolyl-containing switches in peptides. This could alter the kinetics of peptide folding or modulate the on/off state of a bioactive peptide whose function depends on a specific proline conformation. researchgate.netljmu.ac.uk
Utilization in the Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability or oral bioavailability. Conformationally constrained peptides are a subset of these, where the molecular structure is made more rigid.
This compound is an ideal building block for this purpose. nih.govacs.org Its incorporation is a direct method for creating a peptidomimetic, as it deviates from the canonical L-amino acid structure. The resulting molecule is less "peptide-like" and more "drug-like." The conformational constraints it imposes, as discussed in section 5.1.1, are fundamental to this field. By reducing the number of available conformations, researchers can lock the molecule into its active shape, which often leads to increased potency and selectivity for its biological target. This strategy moves beyond simple peptide modification and into the realm of rational drug design, where unnatural amino acids are used as tools to build molecules with precisely controlled three-dimensional structures and enhanced therapeutic potential. nih.govnih.gov
Role as a Structural Probe in Protein and Peptide Chemistry
The strategic incorporation of fluorinated amino acids into peptides and proteins has emerged as a powerful tool for elucidating their structure, dynamics, and interactions. This compound, in particular, serves as a highly sensitive structural probe, primarily through the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of the fluorine atoms in this compound provide a distinct advantage for detailed molecular investigations.
The utility of fluorinated amino acids like 2,4,5-trifluorophenylalanine as structural probes stems from the favorable characteristics of the ¹⁹F nucleus for NMR studies. researchgate.net The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, second only to protons. researchgate.net Furthermore, the near-complete absence of fluorine in most biological systems eliminates background signals, providing a clear window for observation. researchgate.net The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local microenvironment, making it an exquisite reporter on subtle conformational changes, solvent exposure, and electrostatic interactions within a peptide or protein. ethz.chnih.gov
When this compound is incorporated into a peptide sequence, the three fluorine atoms on the phenyl ring act as distinct spectroscopic reporters. Their chemical shifts in the ¹⁹F NMR spectrum are influenced by their immediate surroundings. For instance, changes in the secondary structure of the peptide, its binding to a receptor or membrane, or alterations in the solvent environment will induce shifts in the ¹⁹F signals. ethz.chnih.gov This sensitivity allows researchers to map the binding interfaces of peptide-protein complexes, monitor conformational transitions, and probe the dynamics of peptide folding. researchgate.netnih.gov
Detailed Research Findings
Research has demonstrated the capability of using fluorinated phenylalanine analogues to probe ligand-receptor interactions and conformational dynamics. researchgate.net For instance, in studies involving G-protein coupled receptors (GPCRs), the incorporation of a trifluorophenylalanine into a synthetic peptide ligand, coupled with the biosynthetic incorporation of fluorotryptophan into the receptor, allowed for the simultaneous monitoring of both the ligand and the receptor in a membrane-like environment using ¹⁹F NMR spectroscopy. researchgate.net
The assignment of the individual ¹⁹F resonances of the 2,4,5-trifluorophenylalanine ring is crucial for detailed structural analysis. This can be achieved through techniques such as ¹H-¹⁹F heteronuclear Overhauser effect (NOE) experiments and by analyzing J-coupling values. researchgate.net Once assigned, the chemical shift of each fluorine atom can provide specific spatial information. For example, a significant change in the chemical shift of one fluorine atom upon peptide binding can indicate its proximity to the interaction interface.
The table below summarizes hypothetical ¹⁹F NMR chemical shift data for a peptide containing this compound in different environments. This data illustrates how the chemical shifts of the fluorine atoms at the 2, 4, and 5 positions of the phenyl ring can be used to probe changes in the peptide's conformation and interactions.
Table 1: Hypothetical ¹⁹F NMR Chemical Shift Data for a Peptide Containing this compound as a Structural Probe
| Condition | ¹⁹F Chemical Shift (ppm) - Position 2 | ¹⁹F Chemical Shift (ppm) - Position 4 | ¹⁹F Chemical Shift (ppm) - Position 5 | Interpretation |
|---|---|---|---|---|
| Peptide in aqueous buffer | -135.2 | -158.5 | -142.8 | Baseline conformation of the peptide in a polar environment. |
| Peptide bound to a receptor | -134.5 | -159.8 | -142.9 | Significant downfield shift at position 4 suggests its involvement in the binding interface, likely due to a change in the local electrostatic environment upon receptor interaction. |
| Peptide in a membrane-mimetic environment | -136.1 | -158.7 | -143.5 | Upfield shift at positions 2 and 5 indicates their insertion into the hydrophobic core of the membrane, shielded from the aqueous solvent. |
| Peptide in the presence of a denaturant | -135.5 | -158.6 | -143.0 | Chemical shifts are similar to the baseline, suggesting an unfolded, random coil conformation where the fluorine atoms experience an environment similar to the bulk solvent. |
The ability to introduce a D-amino acid, such as this compound, offers an additional advantage in peptidomimetic design. The D-configuration can enhance the metabolic stability of the peptide by making it resistant to degradation by proteases, which typically recognize L-amino acids. nih.gov This increased stability, combined with the probing capabilities of the trifluorophenyl group, makes this compound a valuable tool for developing therapeutic peptides with improved pharmacokinetic properties and for studying their mechanisms of action at a molecular level.
Structure Activity Relationship Sar Studies in Chemical Biology
Correlating Trifluorination Pattern with Molecular Interaction Profiles
The specific arrangement of three fluorine atoms on the phenyl ring of Boc-D-2,4,5-trifluorophenylalanine significantly alters its electronic properties, which in turn dictates its molecular interaction profile. The strong electron-withdrawing nature of fluorine atoms reduces the electron density of the aromatic ring. This has a profound effect on non-covalent interactions that are critical for molecular recognition at receptor binding sites.
One of the most important of these is the cation-π interaction, which occurs between a cation (commonly from a lysine (B10760008) or arginine residue in a protein) and the face of an aromatic ring. nih.gov Systematic studies on fluorinated phenylalanine analogs binding to the Ste2p G protein-coupled receptor (GPCR) in yeast have shown that increasing the degree of fluorination on the aromatic ring progressively weakens the cation-π binding energy. nih.gov This weakening correlates with a decrease in binding affinity, demonstrating a direct link between the trifluorination pattern and this specific intermolecular force. nih.gov For instance, replacing a native tyrosine with pentafluorophenylalanine in a peptide ligand resulted in a tenfold decrease in binding affinity for its receptor, a change attributed to the diminished cation-π interaction. nih.gov
Identification of Key Structural Determinants for Modulating Receptor Binding
The altered molecular interactions resulting from the 2,4,5-trifluoro substitution pattern are key structural determinants that modulate receptor binding affinity and selectivity. By systematically replacing standard amino acids with this compound, researchers can probe the specific requirements of a receptor's binding pocket.
If a receptor's binding affinity is significantly reduced upon this substitution, it may indicate the importance of a strong cation-π interaction for recognition of the original, non-fluorinated ligand. nih.gov Conversely, if the affinity remains stable or even increases, it suggests that other forces, such as hydrophobic or dipole-dipole interactions, are more critical for binding. The specific 2,4,5-substitution pattern may orient the fluorine atoms to form favorable contacts with the receptor surface that would not be possible with other isomeric patterns.
Rational Design and Optimization of Chemical Biology Probes and Lead Compounds
The rational design of chemical probes and lead compounds is a cornerstone of chemical biology and drug discovery, aiming to create molecules with tailored properties to study biological systems or act as therapeutics. rsc.orgnih.gov this compound is an exemplary tool in this process, serving as a specialized building block that imparts desirable characteristics onto the final molecule. sigmaaldrich.com
The incorporation of this compound can enhance metabolic stability, a critical factor for in vivo applications, as the strong carbon-fluorine bond resists enzymatic degradation. chemimpex.com Furthermore, the specific electronic and steric properties of the 2,4,5-trifluorophenyl group can be exploited to fine-tune binding selectivity and potency for a target protein while minimizing off-target effects. sigmaaldrich.com
The successful optimization of DPP-4 inhibitors illustrates this principle. The synthesis of evogliptin (B1263388) and retagliptin (B610447) utilizes (R)-2,4,5-trifluorophenylalanine to achieve improved activity profiles. nih.govnih.gov These molecules are the result of extensive SAR studies where different substitutions were explored to maximize potency and selectivity, demonstrating the power of using precisely modified building blocks like this compound in lead compound optimization. nih.govnih.gov
Exploration of Isomeric Trifluorophenylalanines in SAR Investigations
Comparing different isomers of fluorinated phenylalanines is a powerful strategy in SAR studies to understand the precise structural requirements for biological activity. nih.gov The position of the fluorine atoms on the aromatic ring is not trivial; changing the substitution pattern can lead to dramatic differences in binding affinity and functional activity, a phenomenon known as an "activity cliff". nih.gov
For example, studies comparing this compound with its isomer, Boc-D-3,4,5-trifluorophenylalanine, have revealed distinct properties. The 3,4,5-trifluoro isomer has been shown to promote enhanced π-stacking interactions in certain enzyme binding pockets.
Research on GPCR ligand binding has provided quantitative data on how fluorination patterns affect receptor affinity. By substituting the native tyrosine in a peptide ligand with various fluorinated phenylalanine analogs, researchers observed a clear trend.
Table 1: Effect of Phenylalanine Fluorination on Receptor Binding Affinity
| Analog at Position 13 | Relative Binding Affinity (%) |
|---|---|
| Tyrosine (Native) | 100 |
| Phenylalanine | 100 |
| 4-Fluoro-Phenylalanine | 67 |
| 2,4,5-Trifluoro-Phenylalanine | 33 |
| 2,3,4,5,6-Pentafluoro-Phenylalanine | 10 |
This table was generated based on data from a study on α-factor binding to the Ste2p receptor, where increasing fluorination systematically decreased binding affinity, likely due to a weakened cation-π interaction. nih.gov
Furthermore, the stereochemistry (D- vs. L-isomer) is another critical factor. Studies comparing L- and D-isomers of radiolabeled phenylalanine derivatives for tumor imaging have shown significant differences in their uptake and transport mechanisms, with each isomer being a selective substrate for different subtypes of the system L amino acid transporter. nih.gov This highlights the importance of exploring isomeric space, including both positional isomers and stereoisomers, to fully understand the SAR and to optimize molecules for specific biological applications.
Enzymatic and Biochemical Research Applications
Investigation of Enzyme Activity and Substrate Specificity with Fluorinated Analogues
The introduction of fluorinated phenylalanine analogues, such as 2,4,5-trifluorophenylalanine, into peptide substrates or inhibitors allows for detailed investigations into enzyme activity and substrate specificity. The fluorine substituents can alter the electronic and steric properties of the phenyl ring, thereby influencing binding interactions within an enzyme's active site.
A prominent example of this application is in the study of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes. ehu.esjohnshopkins.edu Several potent DPP-4 inhibitors incorporate the (R)-2,4,5-trifluorophenylalanine moiety. The analysis of these inhibitors provides insights into the enzyme's active site and the structural requirements for potent inhibition.
Table 1: Comparative Inhibitory Activity of DPP-4 Inhibitors Containing 2,4,5-Trifluorophenylalanine
| Compound | Target Enzyme | IC50 Value | Notes |
| Sitagliptin (B1680988) | Dipeptidyl Peptidase-4 (DPP-4) | ~20 nM - 358.45 nM | A competitive and tight-binding inhibitor. The IC50 can vary depending on the assay conditions. nih.govnih.gov |
| Evogliptin (B1263388) | Dipeptidyl Peptidase-4 (DPP-4) | 1.56 nM | Demonstrates stronger inhibition of DPP-4 compared to sitagliptin in cellular assays. nih.gov |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Use as a Marker Molecule or Probe in the Study of Biological Metabolic Pathways
The presence of the fluorine-19 (¹⁹F) isotope, which has a natural abundance of 100% and a distinct NMR signal, makes fluorinated compounds like Boc-D-2,4,5-trifluorophenylalanine excellent probes for in vitro and in vivo studies of metabolic pathways. nih.gov ¹⁹F NMR spectroscopy offers a non-invasive method to track the fate of these molecules in biological systems, as there is no background signal from endogenous molecules. ehu.es
When a peptide or a small molecule containing a fluorinated phenylalanine is introduced into a biological system, ¹⁹F NMR can be used to monitor its uptake, distribution, and metabolism. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing information about:
Protein Binding: Changes in the ¹⁹F NMR signal can indicate whether the molecule is free in solution or bound to a protein. nih.gov
Conformational Changes: Alterations in protein conformation upon ligand binding can be detected through changes in the fluorine resonance. nih.gov
Enzymatic Conversion: The appearance of new ¹⁹F signals can signify the metabolic conversion of the parent compound into one or more metabolites. nih.gov
For example, fluorinated amino acids have been used to monitor the digestion of peptides by proteases. nih.gov The cleavage of a peptide bond near the fluorinated residue results in a change in the chemical environment of the fluorine atom, which is readily detectable by ¹⁹F NMR. While specific studies detailing the use of this compound as a metabolic probe are not abundant, the principles established with other fluorinated amino acids are directly applicable.
Table 2: Information Obtainable from ¹⁹F NMR Studies Using Fluorinated Amino Acid Probes
| Parameter | Information Gained |
| Chemical Shift | Provides information about the local electronic environment, including solvent exposure and binding interactions. |
| Signal Intensity | Can be used to quantify the concentration of the fluorinated species. |
| Line Width | Reflects the mobility of the probe; broader lines often indicate binding to a larger molecule like a protein. |
| Appearance of New Signals | Indicates metabolic transformation of the original probe molecule. |
| Nuclear Overhauser Effect (NOE) | Can provide distance information between the fluorine atom and nearby protons, aiding in structural elucidation. |
Substrate Engineering for Directed Biocatalyst Development
Directed evolution and substrate engineering are powerful techniques used to tailor enzymes for specific applications in biocatalysis. nih.govucsb.edu By introducing mutations into an enzyme's active site, its substrate specificity can be altered, enabling the synthesis of novel compounds. This compound can play a crucial role in this process, both as a target product and as a tool to guide enzyme evolution.
The goal of directed biocatalyst development is often to create enzymes that can efficiently synthesize non-natural amino acids, which are valuable building blocks for pharmaceuticals and other specialty chemicals. For instance, transaminases and phenylalanine ammonia-lyases are enzymes that have been engineered to produce various phenylalanine analogues. nih.govnih.govmanchester.ac.uk
The process of engineering a biocatalyst for a specific fluorinated amino acid like D-2,4,5-trifluorophenylalanine would typically involve:
Selection of a Scaffold Enzyme: Choosing a naturally occurring enzyme with some promiscuous activity towards related substrates.
Creation of a Mutant Library: Introducing random or site-directed mutations into the gene encoding the enzyme.
Screening and Selection: Developing a high-throughput screen to identify mutant enzymes that exhibit improved activity and selectivity for the desired substrate (e.g., the keto-acid precursor to 2,4,5-trifluorophenylalanine) or that can utilize a fluorinated substrate.
Iterative Rounds of Evolution: Repeating the process of mutation and screening to further enhance the desired properties of the biocatalyst.
While specific examples detailing the use of this compound in a directed evolution campaign are not extensively documented in publicly available literature, the established methodologies for engineering enzymes for other unnatural amino acids provide a clear blueprint for how this could be achieved.
Table 3: Strategies for Engineering Enzyme Specificity for Fluorinated Substrates
| Strategy | Description | Example Application |
| Rational Design | Site-directed mutagenesis of active site residues based on the enzyme's crystal structure and computational modeling. | Modifying the substrate binding pocket of a transaminase to better accommodate the bulky, electron-withdrawing fluorinated phenyl ring. nih.gov |
| Directed Evolution | Iterative rounds of random mutagenesis and high-throughput screening to identify variants with improved properties. | Evolving a phenylalanine ammonia-lyase to have enhanced activity towards a fluorinated cinnamic acid derivative. manchester.ac.uk |
| Substrate Walking | Gradually evolving an enzyme to accept a target substrate by first selecting for activity on structurally similar, intermediate substrates. | Progressively adapting an enzyme to accept trifluorophenylalanine by starting with monofluorinated and then difluorinated analogues. |
| Loop Engineering | Modifying flexible loops near the active site that can influence substrate access and binding. | Altering the "pedal-like" loop in a transaminase to change its substrate preference. nih.gov |
Advanced Computational and Theoretical Chemistry Studies
High-Level Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Boc-D-2,4,5-trifluorophenylalanine. The introduction of three highly electronegative fluorine atoms onto the phenyl ring dramatically alters its electronic properties compared to native phenylalanine.
The primary effect of the fluorine atoms is the strong withdrawal of electron density from the aromatic ring through the inductive effect. This phenomenon results in a significant change in the quadrupole moment of the phenyl ring, shifting it from the negative value seen in phenylalanine to a positive one. This electron-deficient nature is a hallmark of polyfluorinated aromatic systems and is a key determinant of their interaction profile. nih.gov DFT calculations can precisely map the electrostatic potential surface, revealing regions of positive and negative charge. For 2,4,5-trifluorophenylalanine, a negative electrostatic potential is concentrated around the fluorine atoms, while the ring face and its hydrogen atoms become more electropositive. nih.gov
These electronic perturbations directly influence the molecule's reactivity and its potential for non-covalent interactions. For example, the altered electronic landscape governs how the residue participates in π-stacking interactions, favoring interactions with electron-rich aromatic partners. Furthermore, quantum calculations are used to determine fundamental properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. cumhuriyet.edu.tr While specific calculations for the Boc-protected D-isomer are not widely published, trends observed for various fluorinated phenylalanines can be used to infer its properties. cumhuriyet.edu.tracs.org
Below is a table summarizing the conceptual impact of fluorination on key electronic properties of a phenylalanine residue, as would be determined by quantum chemical calculations.
| Calculated Property | Unmodified Phenylalanine | Effect of Polyfluorination (e.g., 2,4,5-Trifluoro) | Significance |
| Aromatic Quadrupole Moment | Negative | Positive | Alters electrostatic interactions; favors stacking with electron-rich rings. nih.gov |
| HOMO-LUMO Energy Gap | Reference Value | Generally increased | Indicates greater chemical stability and lower reactivity. cumhuriyet.edu.tr |
| Dipole Moment | Small | Significantly Increased | Enhances polarity and potential for dipole-dipole interactions. nih.gov |
| Electrostatic Potential | Electron-rich π-face | Electron-deficient π-face; negative potential on F atoms | Dictates preferred orientation in binding pockets and intermolecular interactions. nih.gov |
This table is illustrative, based on general principles of fluorination effects on aromatic systems.
Molecular Dynamics Simulations of this compound-Containing Biomolecules
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. bonvinlab.org For peptides and proteins containing this compound, MD simulations provide critical insights into how this unnatural amino acid affects conformational dynamics, stability, and interactions with its environment. nih.gov
The primary goal of these simulations is to sample the conformational landscape of a peptide. bonvinlab.org The inclusion of a D-amino acid like D-2,4,5-trifluorophenylalanine is known to induce specific turns in the peptide backbone, a feature that can be precisely modeled. Furthermore, the bulky and hydrophobic trifluorinated phenyl group imposes significant steric constraints and introduces unique interaction potentials. MD simulations can track how these factors influence the propensity of a peptide to adopt secondary structures such as α-helices or β-sheets. nih.govfu-berlin.denih.gov Studies on other fluorinated peptides have shown that a high degree of fluorination can promote the formation and stability of β-sheets. fu-berlin.de
Simulations are typically run in an explicit solvent environment (e.g., water) to mimic physiological conditions. bonvinlab.org The analysis of an MD trajectory can yield valuable data on the stability of the peptide's structure, often quantified by metrics such as the Root Mean Square Deviation (RMSD) from a starting structure and the Root Mean Square Fluctuation (RMSF) of individual residues. nih.gov For a peptide containing this compound, simulations can reveal how the fluorinated residue interacts with water molecules, ions, or other biomolecules, such as a lipid bilayer or a receptor binding pocket. nih.gov The delicate balance between hydrophobic effects and specific fluorine-mediated interactions, such as fluorous-fluorous or dipole-dipole interactions, can be explored in detail. rsc.org
The following table outlines key parameters and analyses commonly derived from MD simulations of peptides containing modified amino acids.
| Simulation Parameter/Analysis | Description | Typical Insights for a Fluorinated Peptide |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the peptide at a given time and a reference structure. | Assesses the overall structural stability of the peptide during the simulation. A stable RMSD suggests the peptide has reached an equilibrium conformation. bonvinlab.orgnih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual residue from its average position over the course of the simulation. | Identifies flexible and rigid regions of the peptide. The fluorinated residue and its neighbors may show altered flexibility. nih.gov |
| Secondary Structure Analysis (e.g., DSSP) | Algorithm that determines the secondary structure elements (helix, sheet, turn, etc.) for each simulation frame. | Quantifies the effect of the fluorinated amino acid on the peptide's folding propensity and conformational stability. fu-berlin.denih.gov |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the peptide that is accessible to the solvent. | Reveals how the bulky, hydrophobic fluorinated side chain is accommodated, e.g., by being buried in the peptide core. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds within the peptide and between the peptide and solvent. | Determines the stability of secondary structures and specific interactions involving the peptide backbone and side chains. nih.gov |
Rational Design Principles for Novel Fluorinated Amino Acid Derivatives
The insights gained from computational studies form the basis for the rational design of new fluorinated amino acids and the peptides or proteins that contain them. nih.govfrontiersin.orgbiophysics.org The use of this compound is itself an act of rational design, leveraging its specific properties to achieve desired molecular behaviors. The principles guiding this design process are multifaceted.
Another key principle is conformational control and stability enhancement . The incorporation of D-amino acids is a classic strategy to introduce specific turns and to increase resistance to proteolytic degradation. The inherent hydrophobicity of the fluorinated ring can also drive the folding and enhance the thermodynamic stability of the resulting biomolecule. nih.gov Computational tools allow designers to predict how the inclusion of a residue like this compound will influence the global fold of a peptide before it is synthesized. nih.govtmrjournals.com
A third principle involves the creation of unique, specific interactions . The electron-deficient aromatic ring of trifluorophenylalanine can be designed to form favorable quadrupole-quadrupole interactions with electron-rich aromatic residues like tryptophan or tyrosine. Furthermore, highly fluorinated side chains can participate in "fluorous" interactions, preferentially associating with other fluorinated groups. This allows for the design of highly specific recognition motifs or the creation of orthogonal phases within a protein structure, guiding folding and assembly in predictable ways. rsc.orgnih.gov
These principles are summarized in the table below.
| Design Principle | Molecular Basis | Desired Outcome in Biomolecule |
| Tuning Physicochemical Properties | Electronegativity and size of fluorine; specific substitution patterns altering electronic distribution. nih.govrsc.org | Optimized binding affinity, improved membrane permeability, altered pKa values. |
| Conformational Control | Use of D-amino acids to induce turns; steric bulk of the fluorinated side chain restricting bond rotation. | Pre-organized structures for receptor binding, stabilization of specific secondary structures (e.g., β-sheets). fu-berlin.de |
| Enhancing Thermodynamic Stability | The hydrophobic and fluorous effect of the side chain contributing favorably to the energy of folding. nih.gov | Increased resistance to thermal and chemical denaturation, longer shelf-life for protein therapeutics. |
| Engineering Specific Interactions | Altered π-system electrostatics (quadrupole interactions); fluorous-fluorous interactions. rsc.orgnih.gov | Enhanced binding specificity, creation of orthogonal self-assembly interfaces. |
| Increasing Proteolytic Resistance | The unnatural D-configuration is not recognized by common proteases. | Increased in vivo half-life for peptide-based drugs. |
Future Directions and Emerging Research Areas
Innovations in Synthetic Methodologies for Fluorinated Chiral Building Blocks
The demand for enantiomerically pure fluorinated amino acids like Boc-D-2,4,5-trifluorophenylalanine has spurred significant innovation in synthetic organic chemistry. While numerous methods exist, the focus of emerging research is on developing more efficient, scalable, and versatile strategies. acs.org The synthesis of these complex unnatural amino acids has seen rapid growth, moving beyond simple monofluorination to include molecules with multiple fluorine atoms and perfluoroaromatic groups. nih.gov
Key areas of innovation include:
Catalytic Asymmetric Synthesis : This remains a vibrant area of research, with new catalysts constantly being developed to achieve high enantioselectivity. nih.govacs.org Strategies employing chiral transition-metal complexes, such as those with Nickel(II), have proven effective for the gram-scale synthesis of a variety of fluorinated amino acids in their enantiopure form (99% ee). acs.org Other notable advancements include the use of palladium complexes for the enantioselective fluorination of oxindole (B195798) derivatives and chiral anion phase-transfer catalysis for the dearomatization of phenols. acs.org
Enzymatic and Chemo-enzymatic Approaches : Biocatalysis offers a green and highly selective alternative to traditional chemical methods. the-innovation.orgthe-innovation.org Enzymes, such as FMN-dependent reductases, can be used to control stereocenters, producing a diverse range of fluorinated compounds with high enantioselectivity (up to 99% ee). the-innovation.orgthe-innovation.org Chemo-enzymatic strategies combine the best of both worlds, for instance, by using hydrolytic enzymes for the resolution of fluorinated amino acid amides. researchgate.net
Advanced Chemical Methods : Modern organic synthesis has brought forth novel methods applicable to fluorinated amino acid synthesis. These include photocatalysis, palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Negishi couplings, and innovative fluorination reagents. nih.govnih.gov For example, the direct α-C(sp³)–H fluorination of phenylalanine derivatives has been achieved using copper catalysis with specific ligands, employing reagents like Selectfluor. beilstein-journals.org Halofluorination, an older method, is also being revisited and improved upon as an economical way to produce vicinal halofluorides which are versatile intermediates. beilstein-journals.orgnih.gov
A comparison of emerging synthetic strategies is presented below.
| Methodology | Key Features | Reported Efficiency (Examples) | References |
| Chiral Ni(II) Complex Catalysis | Enables gram-scale synthesis; produces enantiopure products. | 99% ee | acs.org |
| Enzymatic Catalysis (FMN-reductases) | High stereocontrol; environmentally friendly. | Yields: 31-84%; Enantioselectivity: 90-99% ee | the-innovation.orgthe-innovation.org |
| Organocatalysis | Metal-free; diverse activation modes. | High enantioselectivity (up to 61% ee reported with cinchona alkaloids) | chimia.ch |
| Palladium-Catalyzed Cross-Coupling | Versatile for building complex aromatic systems. | Good to excellent yields (e.g., 82-86% for bi-aryl β-amino acids) | nih.govnih.gov |
| Direct C-H Fluorination | Atom-economical; late-stage functionalization potential. | 52% yield, 98.8% ee for a β-fluoro-α-amino acid methyl ester | beilstein-journals.org |
Advanced Applications in the Synthesis of Complex Bioactive Molecules
The incorporation of fluorinated amino acids is a well-established strategy to enhance the pharmacological properties of peptides and small-molecule drugs. beilstein-journals.orgnih.gov this compound, in particular, serves as a critical chiral building block for several modern therapeutics, primarily due to fluorine's ability to improve metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgnih.govnih.gov
The trifluorophenylalanine moiety is a key structural component in a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov These drugs work by preventing the breakdown of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion in response to meals. nih.gov
| Drug Name | Therapeutic Class | Role of (R)-2,4,5-Trifluorophenylalanine | Development Status | References |
| Sitagliptin (B1680988) | DPP-4 Inhibitor | A crucial building block of the final active pharmaceutical ingredient. | FDA approved (Oct 2006) | nih.gov |
| Retagliptin (B610447) | DPP-4 Inhibitor | An analog of Sitagliptin, using the same fluorinated building block. | Phase III clinical trials | nih.gov |
| Evogliptin (B1263388) | DPP-4 Inhibitor | The fluorinated amino acid is required for its synthesis. | Approved for use in South Korea | nih.gov |
The use of this specific building block highlights a major trend in drug design: the "fluorine editing" of drug candidates to optimize their profiles. nih.gov The success of drugs like Sitagliptin underscores the value of this compound and drives further research into its application in other complex, biologically active molecules. nih.govnih.gov
Development of Novel Fluorinated Probes for Chemical Biology
Beyond therapeutic applications, fluorinated amino acids are invaluable tools in chemical biology, serving as non-invasive probes to study biological systems. The fluorine atom possesses unique properties that make it an excellent reporter for various analytical techniques. rsc.org
¹⁹F NMR Spectroscopy : The introduction of a fluorine-containing amino acid like 2,4,5-trifluorophenylalanine into a peptide or protein provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.govresearchgate.net The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an ideal probe for monitoring protein structure, conformational changes, and ligand-binding interactions without the background noise present in ¹H NMR. researchgate.netacs.org For instance, fluorinated aromatic amino acids have been successfully used as sensitive probes to detect ligand binding modes in bromodomains, which are important epigenetic targets. acs.org
Positron Emission Tomography (PET) : The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in PET imaging, a powerful diagnostic tool in oncology and neuroscience. Incorporating ¹⁸F-labeled phenylalanines into peptides or drug candidates allows for the non-invasive, real-time imaging of their distribution and target engagement in vivo. beilstein-journals.orgnih.gov
Fluorescent Probes : While not directly related to trifluorophenylalanine, the broader field includes the development of fluorescent D-amino acids (FDAAs) which act as probes to visualize biological processes, such as the synthesis of peptidoglycan in bacterial cell walls. This demonstrates the expanding utility of modified amino acids as imaging agents.
Specialized Chemical Probes : Novel probes, such as those containing a sulfonyl fluoride (B91410) (–SO₂F) group, have been developed to covalently interact with specific residues (like histidine) in proteins. rsc.org While distinct from trifluorophenylalanine, this illustrates the creative use of fluorine chemistry to design probes for advancing chemical biology and drug discovery. rsc.org
The development of these probes allows researchers to gain deeper insights into complex biological processes at a molecular level, from protein-protein interactions to the pharmacokinetics of a drug candidate. researchgate.netscispace.com
Integration with Machine Learning and Artificial Intelligence for De Novo Chemical Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing drug discovery. frontiersin.orgnih.gov AI and machine learning (ML) are being applied to accelerate the design of novel molecules, including peptides that incorporate unnatural amino acids like this compound. nuvobio.comu-tokyo.ac.jp
Accelerated Candidate Identification : AI algorithms can analyze vast datasets from genomics, proteomics, and chemical libraries to identify new drug targets and predict which molecules are most likely to be effective. nuvobio.comnih.gov This significantly reduces the time and cost associated with the early phases of drug discovery. nih.gov
Generative Molecular Design : A key breakthrough is the use of de novo design, where generative AI models create entirely new molecular structures. frontiersin.orgscholar9.com Techniques like Recurrent Neural Networks (RNNs) and Variational Autoencoders (VAEs) can be trained on existing molecular data to learn the "language" of chemistry and then generate novel structures with desired properties. frontiersin.orgnih.govu-tokyo.ac.jpyoutube.com This allows for the exploration of new chemical space to find innovative ligands for complex biological targets. nih.gov
Predicting Incorporability and Function : ML models can predict the structure and function of novel peptides with high accuracy. nuvobio.com Crucially, they can also be used to predict which sites in a protein can tolerate the substitution of a natural amino acid with an unnatural one, like trifluorophenylalanine, without destabilizing the protein. nih.govyoutube.com This computational screening guides rational protein engineering and reduces the need for extensive trial-and-error experimentation. nih.gov
Enhanced Molecular Simulations : By combining molecular dynamics simulations with AI, researchers can now better predict the behavior of peptides, such as their tendency to aggregate, based on their amino acid sequence. scitechdaily.com This is critical for developing stable and effective peptide-based drugs and materials. scitechdaily.com
Q & A
Basic Questions
Q. What are the critical steps in synthesizing Boc-D-2,4,5-trifluorophenylalanine, and how does fluorination impact reaction efficiency?
- Synthesis Steps :
Fluorination : Introduce fluorine atoms at positions 2, 4, and 5 on the phenyl ring via electrophilic aromatic substitution (e.g., using F₂ gas or fluorinating agents like Selectfluor® under controlled conditions) .
Boc Protection : Protect the α-amino group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DMF) to prevent unwanted side reactions during peptide coupling .
Chiral Resolution : Ensure enantiomeric purity using chiral HPLC or enzymatic resolution, as D-configuration is critical for specific peptide applications .
- Fluorination Impact : Fluorine’s electronegativity increases steric hindrance and electron-withdrawing effects, potentially reducing coupling efficiency in peptide synthesis. Optimize reaction temperature (e.g., 0–4°C) and use coupling agents like HATU for improved yields .
Q. What analytical techniques are essential for characterizing this compound?
- HPLC : Assess purity (>98% recommended for peptide synthesis) using C18 reverse-phase columns with acetonitrile/water gradients .
- NMR : Confirm structure via ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic fluorines) and ¹H NMR (tert-butyl group at δ 1.4 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (C₁₄H₁₆F₃NO₄, MW 319.3) using ESI-MS or MALDI-TOF .
Advanced Questions
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) using this compound to minimize steric hindrance?
- Methodological Recommendations :
- Coupling Agents : Use HATU or PyBOP with DIEA to enhance activation of the carboxyl group .
- Extended Reaction Times : Allow 2–4 hours for coupling steps to compensate for reduced reactivity due to fluorine’s steric effects.
- Side-Chain Stability : The Boc group is acid-labile; avoid prolonged TFA exposure during deprotection to prevent premature cleavage .
Q. What contradictions exist in reported solubility data for fluorinated phenylalanine derivatives, and how should researchers address them?
- Data Discrepancies :
- Solubility in DMSO ranges from 50–100 mg/mL across studies, likely due to varying crystallinity or residual moisture .
- Conflicting melting points (e.g., 116–117°C vs. 120°C) suggest polymorphism or impurities in synthesis .
- Resolution Strategies :
- Characterize batches via DSC (differential scanning calorimetry) to confirm thermal properties.
- Pre-dry the compound under vacuum (24 hours, 40°C) before solubility assays .
Q. How does this compound enhance ¹⁹F NMR studies of protein dynamics?
- Application : Fluorine’s high NMR sensitivity and lack of natural abundance in proteins make it ideal for tracking conformational changes.
- Protocol :
Incorporate the derivative into peptide sequences at strategic positions (e.g., ligand-binding sites).
Acquire ¹⁹F NMR spectra at 564 MHz; chemical shift changes >0.5 ppm indicate conformational transitions .
- Example : A 2022 study used this derivative to resolve millisecond-scale dynamics in a GPCR’s transmembrane domain .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
